4-(Piperidin-3-yl)phenol
Description
4-(Piperidin-3-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group
Properties
IUPAC Name |
4-piperidin-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h3-6,10,12-13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKYZQYKQNVYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) such as the Strecker synthesis, the Hantzsch synthesis, and the Mannich reaction . These methods are favored for their efficiency and ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.
Substitution: Common substitution reactions include halogenation and nitration, typically using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of piperidinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Development
4-(Piperidin-3-yl)phenol has been investigated for its potential as a therapeutic agent in various medical conditions:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and migration, suggesting potential use in cancer therapies .
- Anticoagulant Properties : Studies have explored the anticoagulant effects of this compound, demonstrating its ability to inhibit coagulation factors, which is crucial for managing thrombotic disorders.
- Neurological Applications : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders, including Alzheimer's disease. Its derivatives have been shown to inhibit acetylcholinesterase, an enzyme linked to cognitive decline .
Biological Studies
The biological activities of this compound extend beyond pharmacology:
- Antimicrobial Properties : The compound has displayed antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that piperidine derivatives can reduce inflammation, providing insights into their potential use in treating inflammatory diseases .
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It is utilized in synthesizing more complex organic compounds and serves as a reagent in various chemical reactions.
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. Results indicated that these compounds induced apoptosis and inhibited cell cycle progression more effectively than standard chemotherapy agents like bleomycin .
Case Study 2: Anticoagulant Mechanism
In vitro assays evaluated the anticoagulant properties of a derivative of this compound, demonstrating strong inhibition of factor IIa. This study highlighted the compound's potential as a new anticoagulant therapy.
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Anticancer and anticoagulant properties | Inhibits cancer cell proliferation; factor IIa inhibition |
| Biological Studies | Antimicrobial and anti-inflammatory effects | Effective against various pathogens; reduces inflammation |
| Chemical Synthesis | Building block for complex organic molecules | Used in diverse organic reactions |
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to stabilize the Y220C mutant of the p53 tumor suppressor protein through halogen bonding . This interaction enhances the protein’s stability and promotes apoptosis in cancer cells.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Piperidinones: Compounds derived from the reduction of piperidine derivatives.
Uniqueness: 4-(Piperidin-3-yl)phenol is unique due to its combined piperidine and phenol moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and development.
Biological Activity
4-(Piperidin-3-yl)phenol, also known as 4-(3-piperidinyl)phenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 195.27 g/mol. The structure consists of a piperidine ring attached to a phenolic group, which contributes to its unique reactivity and biological activity.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. Studies indicate that it may inhibit cancer cell survival and migration through various mechanisms:
- Cell-Based Assays : These assays demonstrate that the compound can induce cytotoxic effects on various cancer cell lines, leading to cell cycle arrest and apoptosis.
- Mechanism of Action : The compound stabilizes mutant p53 proteins, which are crucial in regulating the cell cycle and preventing tumor development.
Anticoagulant Activity
This compound has also been investigated for its anticoagulant properties:
- In Vitro and In Vivo Studies : These studies show that the compound inhibits coagulation factors, particularly factor IIa, demonstrating significant anticoagulant effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Interaction with Neurotransmitter Systems : The compound is believed to interact with neurotransmitter receptors, influencing various neurological processes.
- Stabilization of Protein Structures : Its ability to stabilize proteins like mutant p53 suggests a role in modulating protein functions critical for cellular integrity and response to stressors .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- A study reported the synthesis of various derivatives that exhibited enhanced anticancer activity compared to the parent compound .
- Another investigation explored its use as a ligand in biochemical assays, indicating potential applications in drug development and therapeutic interventions .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds. The following table summarizes some structural analogs:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Piperidin-4-yl)phenol hydrochloride | 1616370-88-7 | 0.87 |
| 4-(Piperidin-4-yl)phenol hydrochloride | 263139-27-1 | 0.93 |
| 4-(3-Methoxybenzyl)piperidine hydrochloride | 149986-58-3 | 0.89 |
| 3-(Piperidin-1-ylmethyl)phenol | 73279-04-6 | 0.75 |
This table highlights how variations in substituents on the piperidine or phenolic rings can influence biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
